The Chemical Landscape of Angelica sinensis: A Technical Guide to Compositional Analysis
The Chemical Landscape of Angelica sinensis: A Technical Guide to Compositional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb with a long history of use in traditional Chinese medicine. Its root extracts are particularly valued for their therapeutic properties, which are attributed to a complex mixture of bioactive compounds. This technical guide provides an in-depth analysis of the chemical composition of Angelica sinensis extract, detailing the primary constituents, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.
Core Chemical Constituents
The chemical composition of Angelica sinensis extract is diverse, comprising several classes of compounds that contribute to its pharmacological effects. The primary bioactive constituents include phthalides, organic acids and their esters, and polysaccharides. Volatile components, primarily found in the essential oil, also play a significant role.
Phthalides
Phthalides are a major class of bioactive compounds in Angelica sinensis and are largely responsible for its characteristic aroma and various pharmacological activities, including antispasmodic, anti-inflammatory, and neuroprotective effects. The most prominent phthalides are Z-ligustilide and n-butylidenephthalide.
Organic Acids and Esters
Ferulic acid is a key phenolic compound and a major active component in Angelica sinensis extract.[1] It exhibits potent antioxidant and anti-inflammatory properties. Coniferyl ferulate is another significant ester present in the extract.
Polysaccharides
Angelica sinensis polysaccharides (ASPs) are complex carbohydrates with a wide range of molecular weights, typically from 5.1 to 2,300 kDa.[2] These heteropolysaccharides are primarily composed of monosaccharides such as arabinose, galactose, glucose, mannose, rhamnose, and galacturonic acid.[2][3] ASPs are known for their immunomodulatory, hematopoietic, and anti-tumor activities.
Quantitative Analysis of Major Components
The concentration of bioactive compounds in Angelica sinensis extract can vary depending on factors such as the plant's origin, cultivation conditions, and processing methods. The following tables summarize the quantitative data for key components as reported in various studies.
Table 1: Quantitative Analysis of Phthalides and Organic Acids in Angelica sinensis
| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |
| Ferulic Acid | 0.30 - 0.503 | UPLC-PDA | [4] |
| Z-Ligustilide | 0.005 - 0.526 | UPLC-PDA | [4] |
| Coniferyl Ferulate | Varies | HPLC-PAD | [4] |
| Senkyunolide I | Varies | HPLC-PAD | [4] |
| Senkyunolide H | Varies | HPLC-PAD | [4] |
| n-Butylidenephthalide | Varies | HPLC-PAD | [4] |
Table 2: Monosaccharide Composition of Angelica sinensis Polysaccharides (APS)
| Monosaccharide | Molar Ratio (Example 1) | Molar Ratio (Example 2) | Analytical Method | Reference |
| Mannose (Man) | 0.23 | 0.17 | HPAEC-PAD | [3][5] |
| Rhamnose (Rha) | 0.17 | 1.00 | HPAEC-PAD | [3][5] |
| Glucuronic Acid (GalA) | 14.41 | 1.18 | HPAEC-PAD | [3][5] |
| Glucose (Glc) | - | 1.53 | HPAEC-PAD | [5] |
| Galactose (Gal) | 0.39 | 2.88 | HPAEC-PAD | [3][5] |
| Arabinose (Ara) | 1.68 | 5.19 | HPAEC-PAD | [3][5] |
| Xylose (Xyl) | 0.87 | - | HPAEC-PAD | [3] |
Experimental Protocols
Accurate analysis of the chemical composition of Angelica sinensis extract relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Phthalides and Organic Acids
Objective: To separate, identify, and quantify the major non-volatile bioactive compounds in Angelica sinensis extract.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of dried and powdered Angelica sinensis root.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Adjust the weight with methanol after cooling to room temperature.
-
Filter the extract through a 0.22-μm membrane filter into an HPLC vial.[4]
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a photodiode array detector (PAD).
-
Column: Xtimate™ C18 (250 mm × 4.6 mm, 5 μm).[4]
-
Mobile Phase: A gradient of (A) 0.02% aqueous phosphoric acid (v/v) and (B) acetonitrile containing 10% tetrahydrofuran (v/v).[4]
-
Gradient Elution:
-
0-10 min, 5-12% B
-
10-15 min, 12-20% B
-
15-20 min, 20-100% B
-
Hold at 100% B for 5 min
-
Re-equilibrate at 5% B for 4.5 min[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 280 nm and 325 nm.[4]
-
Injection Volume: 10 μL.
-
-
Data Analysis:
-
Identify compounds by comparing retention times and UV spectra with those of authentic standards.
-
Quantify compounds by constructing calibration curves using standard solutions of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Objective: To identify and quantify the volatile components, particularly those in the essential oil of Angelica sinensis.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a small amount of powdered Angelica sinensis root into a headspace vial.
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample vial at a controlled temperature for a specific time to adsorb the volatile compounds.
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.
-
Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 270°C at a rate of 20°C/min, and hold for 5 minutes.[6]
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-600.
-
Ionization Energy: 70 eV.
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.
-
Confirm identifications using retention indices.
-
Semi-quantify components based on their relative peak areas.
-
Signaling Pathway Modulation
The therapeutic effects of Angelica sinensis extract are mediated through the modulation of various intracellular signaling pathways. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating the effect of Angelica sinensis extract on protein expression in signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Angelica sinensis extract has been shown to modulate this pathway, which may contribute to its anti-inflammatory and neuroprotective effects.
Caption: Modulation of the MAPK signaling pathway by Angelica sinensis extract.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Components of Angelica sinensis extract, such as ferulic acid, can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Angelica sinensis extract.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival, growth, and proliferation. Angelica sinensis polysaccharides have been reported to activate this pathway, which may underlie their hematopoietic and anti-apoptotic effects.
Caption: Activation of the PI3K/Akt signaling pathway by Angelica sinensis polysaccharides.
Conclusion
This technical guide has provided a comprehensive overview of the chemical composition of Angelica sinensis extract, offering quantitative data and detailed analytical protocols for its major bioactive constituents. The elucidation of the signaling pathways modulated by these compounds provides a foundation for understanding their mechanisms of action and for guiding future research and drug development efforts. The presented methodologies and data serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological action of Angelica sinensis polysaccharides: a review [frontiersin.org]
- 3. Extraction and structural analysis of Angelica sinensis polysaccharide with low molecular weight and its lipid‐lowering effect on nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of six main active constituents in Chinese Angelica by high-performance liquid chromatography with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis and blood-enriching effects comparison based on biological potency of Angelica sinensis polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
